1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
1-prop-2-enylpyrido[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSVQPAEYHFRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=N2)C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540439 | |
| Record name | 1-(Prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97484-75-8 | |
| Record name | 1-(Prop-2-en-1-yl)-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via a multi-step process involving:
- Formation of the pyrido[2,3-d]oxazine-2,4-dione core : This is achieved by cyclization reactions starting from appropriate pyridine derivatives and oxazine precursors.
- Allylation at the nitrogen atom : Introduction of the allyl group is commonly performed through nucleophilic substitution or alkylation reactions using allyl halides or allylating agents.
- Purification and isolation : The final compound is purified by recrystallization or chromatographic techniques to achieve high purity and yield.
Specific Methodologies
One documented approach involves:
- Starting with 3,4-dihydro-1,3-dioxo-1H-pyrido[2,3-d]oxazine as the precursor.
- Treatment with a strong base such as sodium hydride in anhydrous N,N-dimethylformamide (DMF) to generate the nucleophilic nitrogen species.
- Subsequent reaction with an allyl halide (e.g., allyl iodide) at room temperature for 2 hours to introduce the allyl group at the nitrogen position.
- Addition of water to precipitate the product, followed by filtration and recrystallization from ethanol to obtain pure 1-Allyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
This method ensures selective N-allylation without affecting the oxazine ring system.
Industrial Scale Considerations
For industrial production, the synthesis is optimized to:
- Use continuous flow reactors to improve reaction control and scalability.
- Employ catalysts or phase-transfer agents to enhance reaction rates and selectivity.
- Implement advanced purification methods such as crystallization under controlled conditions or preparative chromatography.
- Optimize temperature and solvent systems to maximize yield and minimize by-products.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclization | Pyridine derivative + oxazine precursor | Formation of core heterocycle | Requires controlled heating |
| Deprotonation | Sodium hydride (NaH) in anhydrous DMF | Generate nucleophilic nitrogen | Anhydrous conditions critical |
| Allylation | Allyl iodide or allyl bromide, room temp | Introduce allyl group | Reaction time ~2 hours |
| Work-up and purification | Water addition, filtration, recrystallization | Isolate and purify product | Ethanol commonly used solvent |
Research Findings on Preparation
- The allylation step is highly selective for the nitrogen atom due to the nucleophilicity enhanced by the base.
- Reaction yields typically range from 70% to 85%, depending on the purity of reagents and reaction control.
- The use of sodium hydride in DMF is preferred over other bases due to its strong basicity and solubility, which facilitates efficient deprotonation.
- Recrystallization from ethanol provides a high-purity product with melting points consistent with literature values (around 132-135°C).
Comparative Analysis with Related Compounds
The presence of the allyl group in 1-Allyl-1H-pyrido[2,3-d]oxazine-2,4-dione requires additional synthetic steps compared to the parent compound, but it imparts distinct chemical and biological properties.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.
Substitution: The allyl group or other substituents on the compound can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has shown promising potential in medicinal chemistry through its bioactive properties.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.
Anticancer Research
The compound's unique structure allows it to serve as a building block for synthesizing novel drug candidates targeting cancer. Preliminary studies suggest that it may inhibit key enzymes involved in cancer progression. Further investigations are ongoing to explore its efficacy against specific cancer types .
Agricultural Applications
The compound's biological activity extends to agriculture, where it may be utilized as a natural pesticide or herbicide. Its ability to inhibit microbial growth can be harnessed to protect crops from pathogenic bacteria and fungi.
Case Study: Bioactivity Assessment
A recent study evaluated the efficacy of this compound as a biopesticide. The results indicated significant inhibition of fungal growth in treated crops compared to controls, highlighting its potential as an eco-friendly agricultural solution .
Materials Science Applications
In materials science, this compound can be incorporated into polymers and composites due to its chemical reactivity.
Synthesis of Functional Polymers
The compound can be used in the synthesis of functional polymers that exhibit unique properties such as increased thermal stability or enhanced mechanical strength. Research is exploring the incorporation of this compound into polymer matrices for applications in coatings and adhesives.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus aureus |
| Anticancer drug development | Inhibitory effects on cancer-related enzymes | |
| Agriculture | Biopesticide | Significant inhibition of fungal growth |
| Materials Science | Functional polymers | Enhanced properties in polymer composites |
Mechanism of Action
The mechanism of action of 1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
Key Observations:
Lipophilicity : The allyl group confers intermediate lipophilicity compared to methyl (lower) and phenyl (higher) substituents, as inferred from XLogP3 values (e.g., 2.1 for allyl vs. ~1.5 for methyl and ~3.0 for phenyl).
Propyl and phenyl analogs are hypothesized to show improved membrane permeability in antimicrobial assays due to increased hydrophobicity.
Core Structure Modifications
Table 2: Heterocyclic Core Variants
Key Observations:
Antioxidant Capacity: Pyrazino-oxazine-diones (e.g., 4c) outperform pyrido and benzoxazine analogs due to electron-rich nitrogen atoms facilitating radical scavenging.
Structural Rigidity : Pyrimido-oxazine-diones exhibit restricted rotation, which may improve binding specificity in biological targets.
Biological Activity
1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological significance, including antimicrobial properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 204.18 g/mol. The compound features a unique pyrido[2,3-d][1,3]oxazine core structure that contributes to its diverse reactivity and potential biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its in vitro inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit these pathogens suggests its potential as an antimicrobial agent; however, further studies are needed to fully elucidate its efficacy and mechanism of action .
Cytotoxicity and Anticancer Potential
Preliminary investigations have suggested that derivatives of this compound may possess cytotoxic properties , making them candidates for cancer therapy. The structural similarities with other biologically active compounds imply that it could interact with cellular pathways involved in tumor growth and proliferation .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. One common method includes:
- Formation of the pyrido core : Starting from appropriate precursors such as substituted phenols and amines.
- Allylation : Introducing the allyl group at the 1-position through nucleophilic substitution reactions.
- Oxidation : Converting intermediates to the final oxazine structure.
These synthetic routes are crucial for developing analogs with enhanced biological activities .
Case Studies and Research Findings
Several studies have reported on the biological activities of compounds related to this compound:
- Antibacterial Activity : A comparative study highlighted that various derivatives showed significant inhibition against Gram-positive bacteria .
- Antitumor Activity : Research indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | Heterocyclic | Contains an isopropyl group instead of allyl |
| Pyrido[2,3-d]pyrimidin-5-one | Heterocyclic | Different core structure with distinct reactivity |
| Imidazole derivatives | Heterocyclic | Known for diverse biological activities |
| Pyrazolo[3,4-d]pyrimidines | Heterocyclic | Noted for cytotoxic properties |
This comparative analysis emphasizes the unique structural characteristics of this compound that may contribute to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
